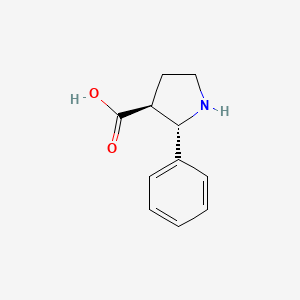

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Research Landscape of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid

Significance of Pyrrolidine (B122466) Cores in Chemical and Biological Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in chemical and biological research, widely recognized for its prevalence in bioactive molecules. frontiersin.orgnih.gov This scaffold is a key component in numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in a multitude of synthetic drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgmdpi.com Its importance in medicinal chemistry has led to it being described as a "privileged scaffold," meaning it is a molecular framework that is repeatedly found in successful drugs targeting a range of biological receptors. nbinno.com

The utility of the pyrrolidine core stems from several key structural features. Unlike flat, two-dimensional aromatic rings, the saturated pyrrolidine ring has a non-planar, three-dimensional structure due to its sp³-hybridized carbon atoms. nih.gov This three-dimensionality is crucial for creating molecules that can fit into the complex, specific shapes of biological targets like enzymes and receptors. researchgate.netnih.gov The structural flexibility of the ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, further enhancing its ability to interact effectively with diverse biological targets. nih.govnih.gov

The presence of the nitrogen atom within the ring also imparts desirable physicochemical properties, influencing factors like polarity and hydrogen bonding capacity, which are critical for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nbinno.comunipa.it Consequently, the pyrrolidine motif is integral to the development of therapeutic agents across many disease areas, including infectious diseases, oncology, and central nervous system disorders. frontiersin.orgnbinno.com

Table 1: Comparison of Pyrrolidine with Related Cyclic Structures

| Property | Pyrrolidine (Saturated) | Pyrrole (Aromatic) | Cyclopentane (Carbocyclic) |

|---|---|---|---|

| Hybridization | sp³ | sp² | sp³ |

| Geometry | Non-planar, 3D | Planar, 2D | Non-planar, 3D |

| Polarity | Polar | Polar | Non-polar |

| H-Bonding | H-bond acceptor/donor | H-bond donor | None |

| Significance | High in medicinal chemistry | Common in bioactive compounds | Structural component |

The Pivotal Role of Stereochemistry in Pyrrolidine-Based Molecular Design

The non-planar geometry of the pyrrolidine ring allows for the existence of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. nih.gov This is a critical aspect of molecular design because the biological activity of a compound is intimately linked to its three-dimensional shape. The carbon atoms in a substituted pyrrolidine ring can serve as chiral centers, leading to the formation of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). nih.govnih.gov

The specific stereochemistry of a molecule like (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid dictates how it interacts with biological targets, which are themselves chiral. researchgate.net Enzymes and receptors have precisely shaped binding sites, and often only one stereoisomer of a drug will fit correctly to produce the desired therapeutic effect. nih.govunipa.it One isomer might be highly active, while another could be less active, inactive, or even cause unwanted side effects. researchgate.net

Therefore, the ability to synthesize a specific stereoisomer, known as stereoselective synthesis, is a major focus in modern organic and medicinal chemistry. mdpi.comresearchgate.net By controlling the stereochemistry at each chiral center—such as the C2 and C3 positions in this compound—researchers can fine-tune the molecule's interaction with its biological target. This precision allows for the design of more potent and selective drugs with improved therapeutic profiles. nbinno.com The investigation of different stereoisomers of a parent compound is a common strategy in structure-activity relationship (SAR) studies, which aim to understand how molecular structure affects biological function. researchgate.netnih.gov

Synthetic Methodologies and Stereoselective Preparation of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid and Its Analogues

Enantioselective and Diastereoselective Synthesis Strategies

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Evans oxazolidinones and Oppolzer's chiral sultam are notable examples that have been successfully utilized in the synthesis of chiral pyrrolidine (B122466) derivatives. For instance, an efficient enantioselective synthesis of a key chiral pyrrolidine fragment of Upadacitinib was achieved using Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition. acs.org This approach allows for the construction of the 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org The chiral auxiliary can typically be removed and recycled for future use.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chiral phosphoric acids have been employed as catalysts in the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter in the 3-position. organic-chemistry.org Furthermore, metal-based catalysts with chiral ligands are widely used. For example, a chiral amine-derived iridacycle complex has been shown to catalyze a "borrowing hydrogen" annulation to produce a wide range of diversely substituted enantioenriched pyrrolidines. organic-chemistry.org

| Approach | Key Reagent/Catalyst | Key Transformation | Stereocontrol | Ref |

| Chiral Auxiliary | Oppolzer's chiral sultam | Asymmetric 1,3-dipolar cycloaddition | Diastereoselective and Enantioselective | acs.org |

| Chiral Auxiliary | Evans 4-phenyl-2-oxazolidinone | Asymmetric 1,3-dipolar cycloaddition | Diastereoselective | acs.org |

| Asymmetric Catalysis | Chiral phosphoric acid | Oxetane desymmetrization | Enantioselective | organic-chemistry.org |

| Asymmetric Catalysis | Chiral amine-derived iridacycle complex | Borrowing hydrogen annulation | Enantioselective | organic-chemistry.org |

Ring-Forming Reactions for Pyrrolidine Core Construction

The construction of the pyrrolidine ring is a critical step in the synthesis of (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid. Various ring-forming reactions have been developed to achieve this. Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides a route to enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, where the hydroxyl group is activated using orthoesters. organic-chemistry.org This method has been shown to produce various types of pyrrolidines in very good yields. organic-chemistry.org

Copper-catalyzed intramolecular amination of remote unactivated C(sp³)–H bonds offers a mild and effective way to synthesize pyrrolidines with good yields and complete regio- and chemoselectivities. organic-chemistry.org Additionally, a rhodium-catalyzed reaction using O-benzoylhydroxylamines as alkyl nitrene precursors provides a versatile method for obtaining various pyrrolidines in very good yields. organic-chemistry.org

Directed C(sp³)–H Activation Methodologies

Directed C(sp³)–H activation has emerged as a powerful tool for the functionalization of otherwise unreactive C-H bonds, enabling the synthesis of complex pyrrolidine derivatives. acs.orgorganic-chemistry.org Palladium-catalyzed C(sp³)–H arylation is a prominent example, where a directing group is used to guide the catalyst to a specific C-H bond for functionalization. acs.orgacs.org The 8-aminoquinoline (AQ) amide directing group has been widely used for this purpose. acs.org

In the context of pyrrolidine synthesis, a C(3)-linked AQ directing group can be used to achieve regio- and stereoselective C–H arylation at the C(4) position of pyrrolidine derivatives. acs.orgacs.org This method allows for the synthesis of cis-3,4-disubstituted pyrrolidines with excellent selectivity. acs.org Similarly, functionalization at the unactivated 3-position of proline derivatives has been achieved using palladium catalysis to directly afford cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org A key advantage of these methods is the ability to introduce aryl groups with diverse functionalities. acs.org The directing group can later be removed to yield the desired product. acs.orgacs.org

| Catalyst/Directing Group | Position Functionalized | Type of Functionalization | Stereoselectivity | Ref |

| Palladium / Aminoquinoline (AQ) | C(4) | Arylation | cis-selective | acs.orgacs.org |

| Palladium / Aminoquinoline (AQ) | C(3) | Arylation | cis-selective | acs.org |

| Palladium / Picolinamide (PA) | γ and δ positions | Intramolecular Amination | High diastereoselectivity | organic-chemistry.org |

Multi-Component Reactions for Pyrrolidine Carboxylic Acid Derivatives (e.g., Castagnoli–Cushman Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.nettandfonline.com The Castagnoli–Cushman reaction (CCR) is a well-known MCR that involves the reaction of an imine with a cyclic anhydride to produce a variety of lactams. nih.govmdpi.com This reaction has been applied to the synthesis of diverse heterocyclic structures. researchgate.net Recent advancements have expanded the scope of the CCR, including the development of new multicomponent versions that allow for the synthesis of more complex and diverse molecular structures. nih.gov The reaction can be accelerated using microwave irradiation. semanticscholar.org

Beyond the CCR, other MCRs are employed for the synthesis of pyrrolidine derivatives. researchgate.net For example, a one-pot three-component reaction of chalcone derivatives, isatin, and L-4-thiazolidine carboxylic acid can produce thiazolo-pyrrolidine compounds. tandfonline.com Another example is a three-component [3+2] cycloaddition reaction involving substituted isatins for the synthesis of spiro pyrrolidine compounds. tandfonline.com These MCRs offer significant advantages in terms of step economy and the generation of molecular diversity. researchgate.net

Reductive Amination and Alkylation Pathways

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds. pearson.com This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. pearson.com In the context of synthesizing pyrrolidine precursors, reductive amination of carboxylic acids has emerged as a sustainable and efficient method. nih.gov This can be achieved in a one-pot process using a heterogeneous catalytic system with hydrogen and ammonia.

Alkylation pathways are also crucial for the construction of the pyrrolidine scaffold. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines in good yield and regioselectivity. nih.gov Furthermore, an iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a general route to a broad range of substituted pyrrolidines through subsequent cycloaddition reactions. acs.orgnih.gov

Chemical Transformation and Functionalization of Pyrrolidine Scaffolds

The functionalization of pre-existing pyrrolidine scaffolds is a key strategy for generating analogues of this compound. Directed C(sp³)–H activation methodologies are particularly powerful for this purpose. acs.org For instance, the palladium-catalyzed C(sp³)–H arylation of pyrrolidines allows for the introduction of various aryl groups at specific positions, such as C(4), with high regio- and stereoselectivity. acs.org This method is tolerant of a range of functional groups on the aryl iodide coupling partner. acs.org

Furthermore, the functional groups present on the pyrrolidine ring can be chemically transformed to introduce further diversity. For example, a key aldehyde intermediate in the synthesis of pyrrolidine analogues can be converted into secondary amines via reductive amination, an alcohol via reduction, or a carboxylic acid via oxidation. nih.gov These transformations provide access to a wide array of derivatives with different physicochemical properties. The development of new conditions for the removal of directing groups used in C-H activation also provides access to various functional groups, including amides, acids, esters, and alcohols. acs.org

Carboxylic Acid and Amine Functional Group Manipulations

The synthesis of this compound and its analogs necessitates precise manipulation of both the pyrrolidine ring's secondary amine and the carboxylic acid moieties at positions C2 and C3. These functional groups are often protected during key synthetic steps to prevent unwanted side reactions and are later deprotected to yield the final compound.

Commonly, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed using acids such as trifluoroacetic acid (TFA) nih.gov. The carboxylic acid groups can be protected as esters, for example, tert-butyl esters. The simultaneous protection of two carboxylic acids can be challenging, but reagents like tert-butyl 2,2,2-trichloroacetimidate (TBTA) have been used effectively nih.gov.

Key transformations involving these functional groups include the reduction of lactams and the oxidation of alcohols. For instance, a lactam within a pyrrolidine precursor can be reduced using borane in tetrahydrofuran (THF). Subsequent oxidation steps, for example using ruthenium(III) chloride (RuCl₃), can be employed to convert hydroxyl groups into the desired carboxylic acids nih.gov. The final step in many syntheses is the deprotection of the amine and carboxylic acid groups to yield the target amino acid nih.gov.

Table 1: Key Functional Group Manipulations in Pyrrolidine Synthesis

| Transformation | Reagents and Conditions | Functional Group Change | Reference |

|---|---|---|---|

| Amine Protection | Boc₂O, DCM, rt | NH → N-Boc | nih.gov |

| Amine Deprotection | TFA, DCM | N-Boc → NH | nih.gov |

| Lactam Reduction | Borane, THF | Lactam → Amine | nih.gov |

| Alcohol Oxidation | RuCl₃, NaIO₄ | -CH₂OH → -COOH | nih.gov |

Introduction and Modification of Substituents

The pharmacological profile of 2-phenylpyrrolidine-3-carboxylic acid derivatives can be finely tuned by introducing or modifying substituents on the phenyl ring. A variety of modern cross-coupling reactions are employed to achieve this, starting from suitably functionalized precursors, such as those containing a bromo-substituent on the phenyl ring.

For example, Sonogashira coupling allows for the introduction of alkyne groups. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide nih.gov. The resulting alkyne can be further modified, for instance, by conversion into a triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction nih.gov.

Other C-C bond-forming reactions, such as Suzuki coupling, are also utilized to introduce new aryl or alkyl groups by coupling the aryl bromide precursor with a corresponding boronic acid nih.gov. These methods provide a powerful toolkit for creating a library of analogs with diverse substitution patterns on the phenyl ring, which is essential for structure-activity relationship (SAR) studies nih.gov.

Table 2: Examples of Phenyl Ring Functionalization Reactions

| Reaction Type | Key Reagents | Substituent Introduced | Reference |

|---|---|---|---|

| Suzuki Coupling | Boronic acid, PdCl₂(dppf), Cs₂CO₃ | Aryl/Alkyl | nih.gov |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd(OAc)₂, Xantphos | Alkyne | nih.gov |

Precursor Design and Strategic Building Blocks for Pyrrolidine Synthesis

The stereoselective synthesis of this compound relies heavily on the design and use of chiral precursors and strategic building blocks. These starting materials introduce the necessary chirality that is carried through the synthesis to the final product.

A common and effective strategy involves starting from readily available chiral molecules, often referred to as the "chiral pool." Compounds like L-proline, 4-hydroxy-L-proline, and L-pyroglutamic acid are frequently used as precursors for pyrrolidine-containing drugs mdpi.comresearchgate.netacs.org. These cyclic precursors already contain the pyrrolidine ring with established stereochemistry, which can then be functionalized mdpi.comresearchgate.net.

Control and Maintenance of Stereochemical Purity in Synthesis

Ensuring the correct stereochemistry and maintaining it throughout a multi-step synthesis is paramount. For 2,3-disubstituted pyrrolidines, controlling the relative (cis/trans) and absolute (R/S) configuration at both the C2 and C3 positions is a significant challenge.

The stereochemical outcome of the synthesis is often determined in a key bond-forming step. As mentioned, the conjugate addition of an organometallic reagent to a chiral enone is a reliable method for setting the stereochemistry at two adjacent centers in a single step nih.gov. The facial selectivity of the addition is directed by the existing stereocenter in the enone, leading to the formation of one diastereomer preferentially.

In some cases, it is possible to correct an undesired stereochemical outcome. For example, epimerization at a stereocenter alpha to a carbonyl group can be induced under basic conditions. This has been used to convert a mixture of diastereomers into a single, thermodynamically more stable enantiomer, thereby improving the stereochemical purity of the synthetic intermediate nih.gov. Asymmetric catalysis, such as the copper-catalyzed cyclization using a chiral ligand like (S,S)-Ph-BPE, also offers excellent control over the enantioselectivity of the ring-forming reaction nih.gov. The choice of protecting groups can also influence diastereoselectivity; for instance, carbamates on the nitrogen have been shown to favor the formation of cis-pyrrolidines in additions to pyroglutamic acid-derived intermediates acs.org.

Preclinical Structure Activity Relationship Sar and Pharmacological Profiling of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid Analogues

Rational Design of Pyrrolidine (B122466) Carboxylic Acid Analogues

The design of analogues based on the (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid scaffold is a strategic endeavor to optimize potency, selectivity, and pharmacokinetic properties. The inherent chirality and conformational flexibility of the pyrrolidine ring are critical elements that are systematically explored in the rational design process.

Pharmacophore Elucidation for Pyrrolidine-Based Scaffolds

Pharmacophore modeling for pyrrolidine-based scaffolds often identifies key features essential for biological activity. For compounds targeting ionotropic glutamate (B1630785) receptors (iGluRs), the pharmacophore typically consists of a basic amino group and an acidic carboxylate group, mimicking the endogenous ligand glutamate. The phenyl group in the 2-position and the carboxylic acid at the 3-position of the pyrrolidine ring in the parent compound serve as key anchor points. Analogue design often involves modifying these groups to enhance affinity and selectivity. For example, the introduction of substituents on the phenyl ring or alteration of the carboxylic acid to other acidic groups can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target.

Evaluation of Molecular Target Interactions

A thorough evaluation of the interactions between this compound analogues and their molecular targets is crucial for understanding their mechanism of action and for guiding further drug development. This involves a combination of receptor binding assays and enzyme inhibition studies.

Receptor Binding Affinity and Selectivity Studies (e.g., Ionotropic Glutamate Receptors, NMDA Receptors)

Analogues of this compound have been extensively studied for their activity at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. Radioligand binding assays are employed to determine the affinity of these compounds for various receptor subtypes. Structure-activity relationship studies have revealed that modifications to the phenyl ring and the pyrrolidine core can significantly impact both affinity and selectivity. For example, a study on a series of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues demonstrated that the introduction of substituents at the 5'-position of the phenyl ring generally led to a trend of selectivity towards NMDA receptors nih.gov.

| Compound | Substitution | GluN1/GluN2A (IC50, µM) | GluN1/GluN2B (IC50, µM) | GluN1/GluN2C (IC50, µM) | GluN1/GluN2D (IC50, µM) |

| Analog 1 | 5'-H | >300 | >300 | >300 | >300 |

| Analog 2 | 5'-COOH | 0.20 | 2.0 | 0.73 | 6.8 |

| Analog 3 | 5'-Pyridin-2-yl | 0.61 | 3.3 | 1.1 | 5.3 |

| Analog 4 | 5'-Pyridin-3-yl | 1.1 | 11 | 2.0 | 18 |

| Analog 5 | 5'-Pyridin-4-yl | 0.28 | 2.5 | 0.68 | 5.4 |

| Analog 6 | 5'-Pyrimidin-5-yl | 0.35 | 4.8 | 0.99 | 12 |

Data sourced from Kayser et al., 2020. The table shows the inhibitory concentration (IC50) of various analogues at different NMDA receptor subtypes, highlighting the impact of substitution on potency and selectivity. nih.gov

Enzyme Modulation and Inhibition Assays

Beyond receptor interactions, pyrrolidine-based compounds have shown potential as enzyme inhibitors. Various analogues have been synthesized and evaluated for their ability to modulate the activity of different enzymes. For example, some pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism frontiersin.org. Other studies have explored the potential of pyrrolidine-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation nih.gov. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The SAR in this context often focuses on modifications that enhance binding to the enzyme's active site.

Preclinical Assessment of Biological Responses

The ultimate goal of designing and profiling these analogues is to elicit a desired biological response in a preclinical setting. This involves evaluating their efficacy in various in vitro and in vivo models of disease. For analogues targeting NMDA receptors, preclinical assessments often focus on their potential as neuroprotective or anticonvulsant agents.

The functional activity of these compounds as antagonists at NMDA receptors is a key biological response. As shown in the table below, the potency of antagonism can be significantly influenced by subtle structural changes.

| Compound | Substitution | GluN1/GluN2A Antagonism (IC50, µM) |

| Analog 2 | 5'-COOH | 0.20 |

| Analog 3 | 5'-Pyridin-2-yl | 0.61 |

| Analog 5 | 5'-Pyridin-4-yl | 0.28 |

| Analog 6 | 5'-Pyrimidin-5-yl | 0.35 |

Data sourced from Kayser et al., 2020. This table highlights the functional antagonist potency of selected analogues at the GluN1/GluN2A NMDA receptor subtype. nih.gov

In addition to receptor antagonism, related pyrrolidine derivatives have demonstrated neuroprotective effects in cellular models of excitotoxicity and have shown anticonvulsant activity in animal models of seizures semanticscholar.orgmdpi.com. These preclinical findings underscore the therapeutic potential of this class of compounds for neurological disorders.

Investigation of Neuropharmacological Effects

Analogues of the 2-phenylpyrrolidine-3-carboxylic acid scaffold have been extensively studied for their effects on the central nervous system, particularly as antagonists for ionotropic glutamate receptors (iGluRs). A detailed SAR study of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid, a close analogue of the title compound, revealed that substitutions on the phenyl ring are critical for potency and selectivity. nih.gov

Specifically, the introduction of substituents at the 5' position of the phenyl ring generally conferred selectivity for N-methyl-D-aspartate (NMDA) receptors. This research led to the development of potent and selective NMDA receptor antagonists with IC₅₀ values as low as 200 nM and a significant preference (3–34 fold) for GluN1/GluN2A subunits over other NMDA receptor subunit combinations. nih.gov

Other studies on the broader class of pyrrolidine derivatives have highlighted their potential as anticonvulsants. SAR analysis showed that anticonvulsant activity is strongly influenced by substituents at the 3-position of the pyrrolidine-2,5-dione scaffold. nih.gov For instance, derivatives with a 3-benzhydryl or 3-isopropyl group demonstrated significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, while 3-methyl and unsubstituted analogues were more active in the maximal electroshock (MES) test. nih.gov

Furthermore, certain α-pyrrolidinophenone derivatives, such as pyrovalerone and its positional isomers 3,4-MDPV and 2,3-MDPV, have been shown to act as potent psychostimulants. researchgate.net Their mechanism involves the stimulation of dopaminergic neurotransmission by increasing extracellular dopamine levels in the striatum. 3,4-MDPV was found to be the most potent in this regard. These compounds also elevated extracellular serotonin (B10506) levels in vivo. researchgate.net

| Compound Class | Target | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|---|

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogues | NMDA Receptors (GluN1/GluN2A) | Substituents at 5' position of the phenyl ring | Selective antagonism with IC₅₀ values as low as 200 nM | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | Anticonvulsant Targets | 3-benzhydryl or 3-isopropyl groups | High protection in scPTZ seizure model | nih.gov |

| α-Pyrrolidinophenones (e.g., 3,4-MDPV) | Dopamine Transporter | Methylenedioxy group on phenyl ring | Potent psychostimulant; increases extracellular dopamine | researchgate.net |

Evaluation of Antimicrobial Properties

The pyrrolidine scaffold has proven to be a promising framework for the development of new antimicrobial agents. nih.gov Research into 5-oxopyrrolidine derivatives has identified compounds with significant and selective activity against multidrug-resistant Gram-positive pathogens. nih.gov For example, a derivative containing a 5-nitrothiophene substituent showed potent activity against multiple strains of Staphylococcus aureus, including linezolid and tedizolid-resistant variants. nih.gov

Another study focused on N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid, which demonstrated notable antibacterial activity against various Gram-negative bacterial strains. researchgate.net The antimicrobial efficacy of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. In one series of pyrrolidine-2,5-dione derivatives, the introduction of a phenol fragment and subsequently an azo function systematically increased the antibacterial activity, particularly against S. aureus and Vibrio cholerae strains. scispace.comresearchgate.net

Similarly, novel pyrrolidine chalcones have been evaluated for their antibacterial effects. Compounds substituted with specific groups showed potent activity, with Minimum Inhibitory Concentrations (MIC) of 0.025 μg/ml against S. aureus and Enterococcus faecalis. jocpr.com Thiazole-based pyrrolidine derivatives have also been explored, with a 4-F-phenyl derivative showing selective inhibition of Gram-positive bacteria with low toxicity. biointerfaceresearch.com The outer membrane of Gram-negative bacteria often acts as a barrier, reducing the efficacy of some of these compounds against them. biointerfaceresearch.com

| Compound Class | Key Structural Features | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|---|

| 5-Oxopyrrolidine Derivative | 5-nitrothiophene substituent | Multidrug-resistant S. aureus | Promising and selective activity | nih.gov |

| Pyrrolidine Chalcones | Various substitutions (e.g., 3BP, 3CP, 3DP) | S. aureus, E. faecalis | 0.025 µg/ml | jocpr.com |

| Azo-functionalized Pyrrolidine-2,5-dione | Azo (N=N) function | S. aureus, V. cholerae | 16–64 µg/mL | scispace.comresearchgate.net |

| Thiazole-based Pyrrolidine | 4-F-phenyl group | S. aureus, B. cereus | Inhibition zone of 30.53 ± 0.42 mm (S. aureus) | biointerfaceresearch.com |

Assessment of Potential for Anticancer Activity

The 2-phenylpyrrolidine moiety and related structures are integral to several classes of compounds with potential anticancer activity. Structure-guided drug design has identified (R)-2-phenylpyrrolidine substituted imidazopyridazines as potent and selective pan-TRK (tropomyosin receptor kinase) inhibitors. researchgate.net Deregulated TRK kinase activity is a known oncogenic driver in various cancers, and these compounds have demonstrated tumor regression in preclinical xenograft models. researchgate.net

Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have also been synthesized and evaluated for their cytotoxic effects. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity against human A549 lung adenocarcinoma cells. mdpi.com Further SAR studies on 5-oxopyrrolidine derivatives showed that activity is highly structure-dependent; for instance, hydrazones containing heterocyclic fragments like 2-thienyl and 5-nitrothienyl demonstrated the highest anticancer activity and favorable low cytotoxicity against non-cancerous cells. nih.gov In contrast, di- and trimethoxy substitutions on a phenyl ring resulted in a significant loss of activity. nih.gov

Other research has explored different pyrrolidine analogues. N-caffeoylpyrrolidine exhibited remarkable anticancer activity against murine leukemia P388 cells with an IC₅₀ of 11.35 µg/ml. japsonline.com Additionally, pyrrolidine chalcone derivatives have shown cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-468, with IC₅₀ values as low as 25 μg. jocpr.com

| Compound Class | Key Structural Features | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|---|

| (R)-2-Phenylpyrrolidine Imidazopyridazines | (R)-2-phenylpyrrolidine substitution | KM12 (colorectal) xenografts | Potent pan-TRK inhibitor, tumor regression | researchgate.net |

| 5-Oxopyrrolidine-3-carboxylic acid Derivatives | 1,3,4-oxadiazolethione and 4-aminotriazolethione rings | A549 (lung) | Enhanced anticancer activity, reduced viability to 28.0% | mdpi.com |

| 5-Oxopyrrolidine Hydrazones | 5-nitrothienyl moieties | A549 (lung) | Highest anticancer activity in the series | nih.gov |

| N-caffeoylpyrrolidine | Caffeoyl group | P388 (murine leukemia) | IC₅₀ = 11.35 µg/ml | japsonline.com |

| Pyrrolidine Chalcones | Indole and furan substitutions | MCF-7, MDA-MB-468 (breast) | IC₅₀ values of 25-30 µg | jocpr.com |

Studies on Modulation of Gene Expression

The biosynthesis of the pyrrolidine ring itself has been a subject of study in relation to gene expression, particularly in the context of alkaloid production in tobacco (Nicotiana tabacum). nih.govnih.gov Research has shown that suppressing the expression of genes encoding key enzymes in the pyrrolidine biosynthesis pathway, such as putrescine methyltransferase (PMT) and methylputrescine oxidase (MPO), leads to significant changes in the plant's metabolic profile and the expression of other genes. nih.gov

Specifically, the suppression of PMT or MPO activity hinders nicotine (B1678760) synthesis and promotes the accumulation of an alternative alkaloid, anatabine. nih.govnih.gov This metabolic shift is accompanied by an increased expression of genes involved in the later stages of nicotine biosynthesis, such as those encoding isoflavone reductase-like (A622) and berberine bridge-like (BBLs) enzymes. nih.gov These findings provide evidence that interference with the pyrrolidine ring's biosynthetic pathway can trigger downstream effects on the expression of related genes. nih.govnih.gov

| Target of Suppression | Model System | Observed Effect on Gene Expression | Metabolic Outcome | Reference |

|---|---|---|---|---|

| Putrescine methyltransferase (PMT) | Nicotiana tabacum | Increased expression of A622 and BBLs genes | Decreased nicotine, increased anatabine | nih.gov |

| Methylputrescine oxidase (MPO) | Nicotiana tabacum | Increased expression of MPO in response to topping in PMT-suppressed lines | Decreased nicotine, increased anatabine | nih.govnih.gov |

Computational Chemistry and Theoretical Investigations of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid. These simulations provide a time-resolved depiction of molecular motion, revealing the accessible conformations and the energetic barriers between them.

While specific MD simulation data for this compound is not extensively published, general principles from studies on similar proline and pyrrolidine (B122466) derivatives can be informative. For instance, the puckering of the five-membered ring and the rotational freedom of the phenyl group are expected to be the dominant modes of motion.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Interactive Table | Torsional Angle | Description | Predicted Behavior |

|---|---|---|---|

| 1 | C(2)-C(3)-C(phenyl)-C(phenyl) | Rotation of the phenyl group | Likely to have a preferred low-energy orientation to minimize steric hindrance with the pyrrolidine ring. |

| 2 | N(1)-C(2)-C(3)-C(carboxyl) | Relative orientation of the carboxylic acid group | Influences the molecule's polarity and hydrogen bonding potential. |

These simulations can also provide insights into the solvation of the molecule, highlighting how water molecules arrange themselves around the polar carboxylic acid and amine functionalities, as well as the nonpolar phenyl group.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic properties and intrinsic reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carboxylic acid group is expected to be a region of high negative potential, while the amine proton and parts of the phenyl ring may exhibit positive potential. This information is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are fundamental to its biological activity.

| 5 | Mulliken Atomic Charges | Negative charge on oxygen and nitrogen atoms, positive charge on acidic proton. | Quantifies the charge distribution and identifies sites for electrostatic interactions. |

Prediction of Ligand-Target Binding Modes and Affinities

A crucial application of computational chemistry is the prediction of how a small molecule like this compound might bind to a biological target, typically a protein. This is often achieved through molecular docking simulations, which place the ligand into the binding site of a receptor and score the potential interactions.

Given its structural similarity to proline and phenylalanine analogues, potential targets for this compound could include enzymes and receptors that recognize these amino acids. For instance, docking studies on pyrrolidine derivatives have been used to investigate their potential as inhibitors of enzymes like neuraminidase. nih.gov In such studies, key interactions often involve hydrogen bonds and electrostatic interactions between the ligand and specific amino acid residues in the active site. nih.gov

For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in a binding pocket. The secondary amine in the pyrrolidine ring can also act as a hydrogen bond donor or acceptor. The phenyl group can engage in hydrophobic or π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

The stereochemistry of the (2S,3S) configuration is critical in determining the precise fit and orientation within a chiral binding site. Docking simulations can help to rationalize why one stereoisomer might be more active than another by visualizing their respective binding modes.

Table 3: Potential Intermolecular Interactions in Ligand-Target Binding

| Interactive Table | Type of Interaction | Functional Group on Ligand | Potential Interacting Residue on Target |

|---|---|---|---|

| 1 | Hydrogen Bond / Salt Bridge | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |

| 2 | Hydrogen Bond | Pyrrolidine Amine (-NH-) | Aspartate, Glutamate (B1630785), Serine |

| 3 | Hydrophobic / van der Waals | Phenyl Ring | Leucine, Isoleucine, Valine |

| 4 | π-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

While specific targets and their binding affinities for this compound require dedicated experimental and computational investigation, in silico target prediction methods can provide initial hypotheses. nih.gov These approaches compare the structural and electronic features of the molecule to libraries of known ligands for various targets.

Applications of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid As a Core Scaffold in Drug Discovery and Chemical Biology

Pyrrolidine (B122466) as a Versatile Scaffolding Motif

The five-membered nitrogen heterocycle known as the pyrrolidine ring is a foundational structure in the development of new drugs. researchgate.netnih.govfrontiersin.org Its prevalence in numerous natural products, particularly alkaloids, highlights its evolutionary selection for biological activity. nih.govfrontiersin.org In modern medicinal chemistry, the pyrrolidine scaffold is strategically employed to design and synthesize novel molecules with potential therapeutic value across a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases. nih.govfrontiersin.orgnih.gov The utility of this scaffold is derived from its unique structural and chemical properties, which allow for extensive exploration of chemical space and fine-tuning of pharmacological activity. researchgate.netdntb.gov.ua

A significant advantage of the pyrrolidine scaffold is its contribution to the three-dimensional (3D) character of a molecule. researchgate.netnih.govdntb.gov.ua Unlike flat, aromatic ring systems, the saturated pyrrolidine ring is non-planar due to the sp³-hybridization of its carbon atoms. researchgate.netnih.gov This non-planarity results in a puckered conformation, a phenomenon also known as "pseudorotation," which provides increased 3D coverage. researchgate.netnih.govdntb.gov.ua

The ability to generate molecules with greater 3D shape is a critical goal in modern drug design. nih.gov Increased three-dimensionality can lead to improved target specificity and druggability by allowing for more precise interactions within the complex, three-dimensional binding sites of proteins. researchgate.net Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity allows medicinal chemists to systematically explore unique regions of molecular space, which is essential for optimizing a compound's interaction with its biological target. nih.govnih.gov By strategically varying the substituents and their spatial orientation, a diverse library of fragments can be generated from a common pyrrolidine core, each occupying a unique vector in 3D space. nih.gov

The pyrrolidine ring is an exceptionally versatile template for chemical modification. researchgate.net Synthetic strategies often involve either the construction of the ring from acyclic precursors or, more commonly, the functionalization of a pre-formed pyrrolidine ring, such as the amino acid L-proline. nih.gov This adaptability allows for the introduction of various functional groups at different positions on the ring, leading to the creation of novel bioactive agents. researchgate.net

The molecular complexity afforded by derivatization is crucial for establishing the clinical success of new drug candidates. nih.gov Structure-activity relationship (SAR) studies on pyrrolidine derivatives have demonstrated that even small changes in the substituents or their stereochemistry can lead to significant differences in biological activity and target selectivity. researchgate.netnih.gov This principle has been exploited to develop a wide array of pharmacologically active compounds, including agents with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org The ability to readily modify the core scaffold makes pyrrolidine a privileged structure for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery. researchgate.netfrontiersin.org

Role in the Design of Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a prominent feature in many compounds designed to act on the central nervous system. nih.govnih.gov Its ability to introduce conformational rigidity and specific stereochemical arrangements is particularly useful for targeting complex CNS receptors and enzymes. nih.gov Several marketed drugs for CNS disorders incorporate the pyrrolidine ring, demonstrating its clinical validation. nih.gov

Research into novel CNS agents frequently utilizes this scaffold. For instance, derivatives of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid, which are structurally analogous to the subject compound, have been synthesized and evaluated as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the NMDA receptor subtypes. nih.gov These receptors are critical for neuronal communication, and their modulation is a key strategy for treating various neurological and psychiatric conditions. nih.gov

Furthermore, pyrrolidine-indole derivatives have been developed as selective modulators of serotonin (B10506) 5-HT2 receptors, which are implicated in mental health disorders. nih.govacs.org Other research has shown that novel pyrrolidine-2-one derivatives can exert neuroprotective effects and ameliorate cognitive deficits in preclinical models, suggesting their potential for treating conditions like Alzheimer's disease. nih.gov The scaffold has also been used to develop modulators of HCN2 channels for potential application in psychiatric disorders. researchgate.net

| Compound Class/Example | CNS Target/Application | Key Finding |

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs | Ionotropic Glutamate Receptors (NMDA) | Identified potent and selective NMDA receptor antagonists. nih.gov |

| 3-Pyrrolidine-indole Derivatives | Serotonin 5-HT2 Receptors | Designed as selective modulators for treating mental health disorders. nih.govacs.org |

| Pyrrolidine-2-one Derivatives | Neuroprotection / Cognitive Deficits | Showed promise in treating behavioral and biochemical changes in models of cognitive impairment. nih.gov |

| Marketed Drugs (e.g., Aniracetam, Rolipram, Brivaracetam) | Various (Nootropic, Antidepressant, Anticonvulsant) | Established clinical use of the pyrrolidine scaffold in CNS therapies. nih.govdrugbank.com |

Development of Modulators for Specific Biological Pathways

Beyond the CNS, the (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid scaffold and related pyrrolidine structures are instrumental in developing modulators for a variety of specific biological pathways. The defined stereochemistry and opportunities for functionalization allow for the design of compounds that can interact with high specificity at the binding sites of target proteins. nih.govsemanticscholar.org

One example is the development of pyrrolidine derivatives as inhibitors of pancreatic lipase. mdpi.com By modifying the substituents on the pyrrolidine ring, researchers can optimize interactions with the enzyme's active site, leading to potent inhibition. mdpi.com This pathway is a key target in the development of anti-obesity agents. mdpi.com

In other areas, polyhydroxylated pyrrolidines have been designed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), enzymes involved in carbohydrate metabolism and diabetic complications. nih.gov Additionally, certain (S)-pyrrolidine derivatives have been reported as potent antagonists of the CXCR4 chemokine receptor, a pathway involved in cancer metastasis. nih.gov The versatility of the scaffold is further demonstrated by the synthesis of pyrrolidine sulfonamide derivatives that act as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a validated target for type 2 diabetes. frontiersin.orgnih.gov

| Compound Class | Biological Target/Pathway | Therapeutic Area |

| Substituted Pyrrolidine Derivatives | Pancreatic Lipase | Obesity mdpi.com |

| (S)-Pyrrolidine Derivatives | CXCR4 Chemokine Receptor | Cancer Metastasis nih.gov |

| Polyhydroxylated Pyrrolidines | α-glucosidase (AG) and Aldose Reductase (ALR2) | Diabetes, Metabolic Diseases nih.gov |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes frontiersin.orgnih.gov |

| Spiro[pyrrolidine-3,3´-oxindole] | Cellular targets in breast cancer | Oncology semanticscholar.org |

Strategic Development of Pyrrolidine-Based Lead Compounds

The strategic use of the pyrrolidine scaffold is a key approach in the development of lead compounds for drug discovery programs. A lead compound is a chemical starting point that has promising biological activity but may require modification to improve its potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring serves as an excellent foundation for this process for several reasons. researchgate.net

First, its inherent three-dimensionality provides access to a region of chemical space that is often more biologically relevant than that occupied by flat molecules, potentially leading to higher quality interactions with protein targets. researchgate.netnih.gov Second, the stereochemical richness of substituted pyrrolidines allows for a detailed exploration of the target's binding site, enabling the fine-tuning of affinity and selectivity. nih.govsemanticscholar.org The ability to generate multiple stereoisomers from a single core structure is a powerful tool for optimizing pharmacological profiles. nih.gov

Finally, the synthetic tractability of the pyrrolidine ring allows for the systematic and efficient derivatization required during the lead optimization process. researchgate.netnih.gov The proven success of pyrrolidine-containing compounds across a diverse range of biological targets and therapeutic areas provides a strong validation for its continued use as a core scaffold in the strategic design of new medicines. frontiersin.orgnih.gov

Advanced Analytical Techniques for Characterization of 2s,3s 2 Phenylpyrrolidine 3 Carboxylic Acid and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the carbon skeleton and the relative stereochemistry of chiral centers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (2S,3S) stereoisomer, the relative cis configuration of the phenyl and carboxylic acid groups influences the chemical shifts and coupling constants (J-values) of the pyrrolidine (B122466) ring protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm. princeton.edulibretexts.org Protons on the carbon adjacent to the carboxylic acid are typically found in the 2-3 ppm region. libretexts.org The protons on the phenyl group exhibit characteristic signals in the aromatic region (approximately 7-8 ppm). The specific coupling patterns between adjacent protons on the pyrrolidine ring are crucial for assigning the relative stereochemistry. For instance, a larger coupling constant is generally observed between trans protons compared to cis protons on a five-membered ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid group characteristically resonates in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.orgpressbooks.pub Carbons of the phenyl group appear in the aromatic region (around 125-145 ppm), while the saturated carbons of the pyrrolidine ring are observed in the upfield region of the spectrum.

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10 - 13 (broad singlet) |

| Aromatic Protons (Ph-H) | ¹H NMR | 7.0 - 8.0 |

| Pyrrolidine Ring Protons (CH, CH₂) | ¹H NMR | 2.0 - 4.5 |

| Carboxylic Carbon (-C OOH) | ¹³C NMR | 165 - 185 |

| Aromatic Carbons (Ph-C ) | ¹³C NMR | 125 - 145 |

Note: Actual chemical shifts can vary depending on the solvent and specific derivatives.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. lew.ro The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bonds adjacent to the carbonyl group. youtube.comyoutube.com For this specific molecule, fragmentation would also likely involve cleavage of the pyrrolidine ring and the loss of the phenyl group. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule. nih.gov

Table 2: Expected Ions in the Mass Spectrum of this compound (MW = 191.23 g/mol )

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 192.10 |

| [M+Na]⁺ | Sodiated Adduct | 214.08 |

| [M-H₂O+H]⁺ | Loss of Water | 174.09 |

Note: m/z = mass-to-charge ratio.

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov

For this compound, the ECD spectrum is determined by the spatial arrangement of its chromophores, primarily the phenyl ring and the carboxylic acid group. The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). hebmu.edu.cn A good match between the signs and relative intensities of the experimental and calculated Cotton effects allows for the unambiguous assignment of the (2S,3S) stereochemistry. americanlaboratory.com This non-empirical method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from impurities and for assessing its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to the target molecule. nih.govmdpi.com The separation is typically achieved under normal-phase or reversed-phase conditions. nih.gov By analyzing a sample and comparing the retention times to those of known standards, the presence of the unwanted (2R,3R) enantiomer can be detected and quantified. The result is often expressed as enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. This method is crucial for quality control in both research and manufacturing settings. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can directly determine the absolute stereochemistry without ambiguity, provided a suitable single crystal can be grown. mdpi.com

By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map of the molecule is generated. For this compound, this would confirm the cis relationship between the phenyl group at C2 and the carboxylic acid group at C3. Furthermore, the analysis can reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate the crystal packing arrangement. mdpi.com

Q & A

Q. Key Data :

- Molecular formula: (derived from analogous compounds in ).

- Typical : δ 3.5–4.2 ppm (pyrrolidine protons), δ 7.2–7.4 ppm (phenyl group) .

What are the challenges in reconciling contradictory biological activity data for this compound across assay systems?

Methodological Answer:

- Assay variability : Optimize cell-based vs. enzyme-linked assays (e.g., pH, temperature, co-solvents).

- Conformational analysis : Use molecular dynamics (MD) simulations to predict bioactive conformations. For example, proline derivatives in show activity dependent on ring puckering .

- Control experiments : Include enantiomeric controls (e.g., (2R,3R)-isomer) to rule off-target effects.

Case Study :

Amino acid derivatives (e.g., (R)-3-aminoproline hydrochloride in ) exhibit divergent IC values in enzyme inhibition assays due to stereospecific binding pockets .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., phenyl ring substitution) with logP and solubility.

- Docking studies : Map interactions with target proteins (e.g., prolyl oligopeptidase) using crystallographic data from .

- Metabolic stability prediction : Use in silico tools (e.g., SwissADME) to assess susceptibility to cytochrome P450 enzymes.

Example :

Derivatives with fluorinated phenyl groups (as in ) show enhanced blood-brain barrier penetration due to increased lipophilicity .

What experimental strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

- Mild deprotection : Avoid acidic conditions (e.g., use TFA in dichloromethane instead of HCl) .

- Low-temperature protocols : Conduct reactions at –20°C to reduce thermal racemization.

- In-line monitoring : Employ real-time HPLC to detect early-stage racemization.

Data from Analogous Systems :

Boc-protected intermediates () exhibit <2% racemization under optimized conditions (pH 7.0, 4°C) .

How do storage conditions impact the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation (as per SDS guidelines in ) .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.

- Light sensitivity : Amber vials prevent photolytic decomposition, critical for compounds with aromatic systems .

Q. Stability Data :

- Shelf life: >2 years under inert atmosphere (N) .

- Degradation products: Detectable via LC-MS after 6 months at 25°C (trace phenylpyrrolidine lactam) .

What advanced techniques resolve ambiguities in NMR assignments for this compound?

Methodological Answer:

- - HSQC : Assign quaternary carbons (e.g., carbonyl at δ 175 ppm).

- NOESY : Identify through-space interactions between phenyl and pyrrolidine protons.

- DFT calculations : Predict chemical shifts using software (e.g Gaussian) and compare with experimental data .

Q. Reference Spectrum :

- : δ 55–60 ppm (C2 and C3), δ 170 ppm (carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.